molecular formula C9H12N2O2 B1358573 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol CAS No. 921938-81-0

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol

Cat. No.: B1358573
CAS No.: 921938-81-0
M. Wt: 180.2 g/mol
InChI Key: PPBFQXGUORHMBA-UHFFFAOYSA-N
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Description

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyridine derivative with an oxazine precursor, followed by reduction and functional group modifications to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl or methanol positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)aldehyde or (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structural features make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for applications in material science and engineering.

Mechanism of Action

The mechanism of action of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol include other pyrido[3,2-b][1,4]oxazine derivatives, such as:

  • (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid)
  • (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-yl)boronic acid

Uniqueness

What sets this compound apart is its specific functional group arrangement, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-2-3-13-8-4-7(6-12)5-10-9(8)11/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBFQXGUORHMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640353
Record name (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-81-0
Record name (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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